ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
Description
Ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a pyrimidopurine derivative characterized by a 2,3-dimethylphenyl substituent at the 9-position, a methyl group at the 1-position, and an ethyl acetate moiety at the 3-position.
Properties
IUPAC Name |
ethyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-7-11-25(17)20)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEDVNSWBRHLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H25N5O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 923399-54-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The common approach includes the condensation of appropriate starting materials under controlled conditions using ethyl acetate and various phenyl derivatives as key components.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and purine compounds often exhibit significant antimicrobial activities. For instance:
- Antifungal Activity : Compounds similar to ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo...) have shown promising antifungal effects against pathogenic fungi.
- Bacterial Inhibition : The compound demonstrates moderate activity against Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Studies have reported that compounds within this chemical class can exhibit notable anti-inflammatory properties. For example:
- In experimental models, certain derivatives showed up to 63.4% edema inhibition , indicating significant anti-inflammatory potential compared to diclofenac .
Antitumor Activity
The compound has also been investigated for its antitumor properties:
- Ehrlich Ascites Tumor Cells : Analogues of related compounds demonstrated effective antitumor activity against these cells in vitro .
The biological effects of ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo...) are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It is hypothesized that the compound binds to receptors or enzymes that modulate cellular responses and signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dahiya & Kaur (2007) | Evaluated antifungal activity against various strains; showed significant results compared to control groups. |
| Khanum et al. (2010) | Reported anti-inflammatory effects with high edema inhibition rates in animal models. |
| Prabhakar et al. (2006) | Investigated antitumor activity; demonstrated efficacy against Ehrlich ascites tumor cells. |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N5O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 923399-54-6
The structure features a pyrimidine core, which is common in many biologically active molecules. This unique configuration allows for diverse interactions with biological systems.
Chemistry
Ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. The compound's reactivity can be explored in:
- Synthesis of Purine Derivatives : The compound can be modified to yield new purine derivatives that may exhibit enhanced biological activities.
- Reaction Mechanism Studies : Researchers can use this compound to study reaction mechanisms involving dioxo and pyrimidine functionalities.
Biology
In biological research, the compound's structural features suggest potential interactions with various biomolecules:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic substrate structures makes it a candidate for studying enzyme kinetics and inhibition.
- Cellular Pathway Investigations : Researchers can employ this compound to probe cellular signaling pathways and understand its effects on cell proliferation and apoptosis.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Drug Development : As a lead compound in drug discovery processes targeting diseases such as cancer or viral infections. Its structural similarity to known therapeutic agents allows it to be evaluated for efficacy and safety.
- Antiinflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties suitable for treating chronic inflammatory conditions.
Case Study 1: Synthesis of Novel Purine Derivatives
A recent study focused on synthesizing novel derivatives from this compound. Researchers reported successful modifications that enhanced the biological activity against specific cancer cell lines. The study highlighted the compound's versatility in creating targeted therapies.
Case Study 2: Enzyme Interaction Studies
In another research effort examining enzyme interactions, this compound was tested against various kinases. Results indicated significant inhibition of certain kinases involved in tumor growth signaling pathways. This finding supports further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
The following analysis focuses on structural analogs with variations in the phenyl ring substituents and their implications for physicochemical properties and biological activity.
Structural and Substituent Analysis
Key structural analogs include:
*Note: The molecular formula of the target compound is inferred by replacing chlorine in / with two methyl groups (C₂H₆ vs. Cl), leading to ~C₂₁H₂₅N₅O₄.
Substituent Effects:
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl derivatives () feature electron-withdrawing Cl, which may enhance binding affinity to polar enzyme pockets.
- Lipophilicity : The dimethyl substituent likely increases logP compared to chloro- or ethoxyphenyl analogs, impacting membrane permeability and metabolic stability.
- Steric Hindrance: The ortho-methyl groups in the target compound may reduce conformational flexibility, limiting access to certain binding sites compared to monosubstituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-hexahydropyrimido[2,1-f]purin-3-yl)acetate with high purity?
- Answer : Multi-step synthesis involving condensation reactions, cyclization, and regioselective alkylation is typical for pyrimido[2,1-f]purine derivatives. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent for cyclization .
- Purification via column chromatography (e.g., dichloromethane/methanol gradients) to isolate intermediates .
- Final recrystallization in ethyl acetate to achieve >95% purity .
- Experimental Design : Optimize reaction temperatures (e.g., 23–60°C) and stoichiometric ratios of reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) for coupling steps .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Answer : SC-XRD confirms the stereochemistry of the fused pyrimido[2,1-f]purine core and substituent orientations. For example:
- Disorder in the main residue (common in bulky heterocycles) requires refining anisotropic displacement parameters .
- Mean C–C bond lengths (0.004 Å precision) validate bond hybridization .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Answer : Combine LCMS (for molecular weight confirmation) and HPLC (for purity assessment):
- LCMS (m/z [M+H]+) to verify mass-to-charge ratios .
- Reverse-phase HPLC with TFA-containing mobile phases to resolve polar impurities (retention time ~1.57 minutes) .
- Troubleshooting : Adjust gradient elution profiles if co-elution occurs with structurally similar byproducts .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and regioselectivity in derivatization reactions?
- Answer : Quantum chemical calculations (e.g., DFT) identify electrophilic/nucleophilic sites on the pyrimido[2,1-f]purine scaffold:
- Electron-deficient C-2 and C-4 positions favor nucleophilic substitutions .
- Use reaction path search algorithms (e.g., GRRM) to simulate plausible intermediates .
- Validation : Compare computational predictions with experimental outcomes (e.g., substituent effects on yield) .
Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies?
- Answer : Discrepancies may arise from metabolic instability or off-target interactions. Mitigation approaches:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) to enhance metabolic stability .
- Pharmacokinetic Profiling : Use deuterated analogs (e.g., CD₃ groups) to slow hepatic clearance .
Q. How can AI-driven experimental design optimize reaction conditions for novel analogs?
- Answer : AI platforms (e.g., COMSOL Multiphysics) enable:
- DoE (Design of Experiments) : Automate parameter screening (temperature, solvent polarity, catalyst loading) .
- Real-Time Feedback : Adjust conditions iteratively based on LCMS/HPLC data .
- Example : AI models reduced optimization time for diazaspiro[4.5]decane derivatives by 40% .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Key issues include racemization during alkylation and solvent-dependent stereochemical drift. Solutions:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
- Employ membrane separation technologies (e.g., chiral stationary phases in HPLC) for large-scale enantiomer isolation .
Methodological Guidance
Q. How to resolve conflicting NMR data for proton assignments in the hexahydropyrimido core?
- Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals:
- COSY identifies scalar couplings between adjacent protons.
- HMBC correlates ¹H-¹³C long-range couplings to confirm ring connectivity .
- Case Study : Ambiguities in thieno[3,2-d]pyrimidine assignments were resolved via HMBC correlations to carbonyl carbons .
Q. What in vitro/in vivo models are suitable for evaluating its kinase inhibition potential?
- Answer : Prioritize assays aligned with structural analogs:
- In Vitro : Fluorescence polarization assays using recombinant kinases (e.g., JAK2, EGFR) .
- In Vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring .
- Validation : Compare IC₅₀ values across models to assess translational relevance .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | Calculated via LCMS ([M+H]+) | |
| LogP | Predicted: 2.8 (ChemAxon) | |
| Solubility (DMSO) | >10 mM (experimental) |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Resolution Strategy |
|---|---|---|
| N-Oxide derivatives | Oxidative side reactions | Use inert atmosphere (N₂/Ar) |
| Diastereomeric impurities | Poor stereocontrol | Chiral HPLC separation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
